Home > Products > Screening Compounds P54659 > 1-(3-fluorophenyl)-3-[4-(methylsulfamoyl)phenyl]urea
1-(3-fluorophenyl)-3-[4-(methylsulfamoyl)phenyl]urea -

1-(3-fluorophenyl)-3-[4-(methylsulfamoyl)phenyl]urea

Catalog Number: EVT-4265425
CAS Number:
Molecular Formula: C14H14FN3O3S
Molecular Weight: 323.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: BKP-115 is a 1,2,4-triazole derivative investigated for its anti-inflammatory properties in a rat model of experimental pancreatitis. [] Results indicated that both intramuscular and intragastric administration of BKP-115 significantly reduced markers of endogenous intoxication. [] Intragastric administration showed superior efficacy compared to intramuscular injection. []

Compound Description: This study focused on synthesizing a copper complex with a Schiff base ligand, 4-[(3-hydroxybenzalidene)amino]antipyrine, derived from 4-aminoantipyrine and 3-hydroxybenzaldehyde. [] Antimicrobial activity against gram-positive and gram-negative bacteria was evaluated for both the ligand and its copper complex. [] Spectroscopic analyses, solubility tests, and elemental analysis were employed for characterization. [] The copper complex showed superior antimicrobial activity compared to the Schiff base ligand. []

Compound: Ethyl 2‐amino‐4‐(3‐fluoro­phen­yl)‐4H‐benzo[h]chromene‐3‐carboxyl­ate

Compound Description: This compound was synthesized using 1-naphthol, ethyl cyano­acetate, and 3-fluoro­benzaldehyde under microwave irradiation in ethanol. [] The crystal structure revealed intramolecular N—H⋯O hydrogen bonds alongside intermolecular N—H⋯O and N—H⋯F hydrogen bonds. []

Compound: (E)-4-amino-N′-(1-(4-fluorophenyl)propylidene)benzohydrazide

Compound Description: The crystal structure of (E)-4-amino-N′-(1-(4-fluorophenyl)propylidene)benzohydrazide was determined using X-ray diffraction analysis. []

Compound: 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This benzenesulfonic acid derivative was unexpectedly synthesized from a hydrazine-1-carbothioamide precursor upon extended exposure to sulfuric acid. [] It exhibited antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []

Compound: Methyl [(3R,7S)-7-{[5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonyl]amino}-3-methyl-2-oxo-2,3,4,5,6,7-hexahydro-1H-12,8-(metheno)-1,9-benzodiazacyclotetradecin-15-yl]carbamate

Compound Description: This complex macrocycle acts as a Factor XIa (FXIa) inhibitor. [] FXIa inhibitors are being investigated as potential anticoagulants with promising efficacy in preclinical thrombosis models and minimal bleeding effects. []

Compound: 4-(3-chlorine-4-fluorophenyl)-7-methoxyl-6-[3-(4-morpholinyl)propoxy]quinazoline

Compound Description: A novel synthetic method for this quinazoline derivative was developed using a multi-step process starting with 3-hydroxy-4-methoxy benzonitrile. [] The method is highlighted for its environmentally friendly nature and high yield. []

Compound: 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739)

Compound Description: NTRC-739 is a nonpeptide compound exhibiting selective activity towards the neurotensin receptor type 2 (NTS2). [] It was discovered during a study aiming to identify novel nonpeptide compounds selective for NTS2 for their potential analgesic effects. []

Compound: 2-Amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile

Compound Description: This compound exists as two independent molecules within its asymmetric unit, exhibiting slight variations in the relative orientations of the naphthyl and phenyl groups to the pyridyl ring. [] Intermolecular N—H⋯N hydrogen bonds link the independent molecules into dimers within the crystal structure. []

Compound Description: HL1 is a benzohydrazone compound, and this study focused on synthesizing and characterizing its complexes with various metal ions (Cu(II), Ni(II), Zn(II), and Mn(II)). [] The study demonstrated HL1's ability to act as a monobasic tridentate ligand, coordinating with metal ions. []

Compound Description: APA, a novel ligand, was used to synthesize chelates with various metal ions (Cu2+, Co2+, Pt4+, and Pd2+). [] The study investigated the coordination modes of APA and characterized the synthesized chelates. [] Additionally, the in vitro superoxide dismutase (SOD) activity, radical scavenging activity, and cytotoxic activity of these compounds were evaluated. []

Compound Description: BIBW 2992 is formulated into a solid pharmaceutical composition designed for immediate release. [] The formulation aims for at least 85% dissolution within 30 minutes in vitro. [] This compound is intended for use in cancer treatment. []

Compound Description: L755507 is a β3-adrenoceptor agonist, while L748337 acts as a β3-adrenoceptor antagonist. [] This study investigated their signaling pathways in CHO-K1 cells expressing human β3-adrenoceptors. [] Findings revealed distinct coupling profiles to G proteins, influencing downstream signaling cascades. []

Compound: 2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic Acid (NTRC-844)

Compound Description: NTRC-844 is a potent and selective antagonist for the rat neurotensin receptor type 2 (NTS2). [] It demonstrated in vivo activity in a thermal tail-flick acute pain model. []

Compound Description: Two series of pyrazolopyrimidine derivatives, 6-(aminomethyl)pyrazolopyrimidines and 6-(hydroxymethyl)pyrazolopyrimidines, were synthesized and evaluated as potential dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes treatment. [] Several compounds demonstrated significant DPP-4 inhibitory activity and selectivity over DPP-8 and DPP-9. []

Compound: N-[[(1-methylethyl)amino]carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide (Torasemide)

Compound Description: The electrochemical behavior of torasemide, a loop diuretic, was investigated using various voltammetric techniques. [] This study aimed to develop a sensitive and selective method for determining torasemide in pharmaceutical formulations. []

Compound Description: The crystal structure of this compound was determined, revealing specific bond distances and angles. [] The crystal packing was unremarkable. []

Compound: 2-Amino-4-(3′-chlorophenyl)-3-ethoxy-carbonyl-4H-pyrano-[3,2-c]-chromene-5-one

Compound Description: The crystal structure of this compound revealed the presence of intermolecular hydrogen bonds (N-H…O and C-H…O) contributing to its crystal packing. []

Compound: 2-{[(3-Fluorophenyl)amino]methylidene}-3-oxobutanenitrile and 5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Compound Description: These two compounds were studied using X-ray crystallography and density functional theory (DFT) calculations. [] The study focused on analyzing their crystal structures, hydrogen bonding patterns, and molecular geometries. []

Compound Description: This compound is described as a C-C chemokine receptor type 3 (CCR3) antagonist. [] CCR3 antagonists are investigated for their potential in treating inflammatory conditions. []

Compound Description: This compound, a dimaleate salt, is a key intermediate in the synthesis of the active pharmaceutical ingredient, 4-[(3-chloro-4-fluorophenyl) amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-((s)-tetrahydrofuran-3-yloxy)quinazoline. []

Compound: N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

Compound Description: This compound, specifically its crystalline hydrochloride salt form, is highlighted for its improved AKT inhibitory activity. []

Compound: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

Compound Description: BMS-777607 is a potent and selective Met kinase inhibitor. [] It showed efficacy in preclinical models, inhibiting tumor growth in a Met-dependent human gastric carcinoma xenograft model. []

Compound: Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate

Compound Description: This compound crystallizes with two crystallographically independent molecules in its asymmetric unit. [] The crystal structure reveals intramolecular and intermolecular hydrogen bonding patterns contributing to its packing arrangement. []

Compound Description: Efficient processes for preparing this particular hemi-calcium salt form of (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-[(4-hydroxymethylphenylamino)carbonyl]pyrrol-1-yl]-3,5-dihydroxyheptanoic acid were developed. [, ]

Compound: 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino] phenoxy}-n-methylpyridine-2-carboxamide

Compound Description: Several patent applications describe methods for preparing this compound, its salts, and its monohydrate form. [, , , , , ] These methods highlight different synthetic strategies and focus on optimizing the production of this compound. [, , , , , ]

Compound: 2-(4-fluoroPhenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-Cyclopropane and derivatives

Compound Description: This compound serves as a key precursor in synthesizing Atorvastatin Calcium, a commonly prescribed drug for managing cardiovascular diseases. [, ] The synthesis of this precursor and its derivatives was achieved using environmentally friendly and cost-effective methods. [, ]

Compound: N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-2-[2-fluoro-1-(methoxymethylcarbonyloxy)propyl]-3-pyridinesulfonamide

Compound Description: This sulfonamide compound, along with its structurally similar analog N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-2-[1-(hydroxymethyl)propyl-2-fluorophenyl]pyridine-3-sulfonamide, forms the basis for synergistic herbicidal compositions. []

Compound: Pyridinium, 4‐(dimethylamino)‐1‐{[(phenylsulfonyl)amino]carbonyl}‐, inner salt

Compound Description: This pyridinium salt is a useful reagent in organic synthesis, facilitating the conversion of amines to N-(benzenesulfonyl)ureas and alcohols to N-(benzenesulfonyl)carbamates. []

Compound: N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide

Compound Description: The crystal structure of this pyridinesulfonamide derivative was determined using X-ray crystallography. []

Compound: 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide-3,5-dinitrobenzoic acid (1/1)

Compound Description: This study investigates the acid-base behavior of pyrazole and isoxazole rings. It examines the crystal structure of a cocrystal formed between 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide and 3,5-dinitrobenzoic acid. []

Compound: 4-[[6-chloro-3-({[(2-chloro-3-fluorophenyl)amino]carbonyl}amino)-2-hydroxyphenyl]sulfonyl]-1-piperazinecarboxylate 1,1-dimethylethyl

Compound Description: This compound is a chemokine receptor CXCR2 antagonist, potentially useful for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). []

Compound: 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds, containing benzodioxane and acetamide moieties, was synthesized and evaluated for inhibitory activity against α-glucosidase and acetylcholinesterase (AChE). [] Some compounds displayed significant inhibitory potential against α-glucosidase. []

Compound: 2-aryl-3-[(2-furyl)carbonyl]amino-5-nonsubstituted/methyl-4-thiazolidinones and 2-[(2-furyl)carbonyl]hydrazono-3-alkyl-4-aryl-4-thiazolines

Compound Description: These series of 4-thiazolidinone and 4-thiazoline derivatives were synthesized and screened for anticonvulsant activity against pentylenetetrazole-induced seizures in mice. [] Some compounds exhibited moderate anticonvulsant activity, highlighting the potential of these scaffolds for developing new antiepileptic agents. []

Compound: 3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide

Compound Description: The crystal structure of this compound was determined, revealing intermolecular hydrogen bonds and π-π stacking interactions contributing to its crystal packing. []

Compound: 4-(3-(4-Hydroxyphenyl)-3-oxo-1-arylpropylamino)-N-(5-Methylisoxazol-3-yl)Benzenesulfonamide

Compound Description: A series of these β-amino ketone derivatives of sulfamethoxazole were synthesized and evaluated for their antidiabetic potential. [] Some compounds exhibited inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, along with moderate peroxisome proliferator-activated receptor response element (PPRE) agonist activity. []

Compound: [(18)F]4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide ([(18)F]IDO5L)

Compound Description: [(18)F]IDO5L is a radiolabeled compound designed for positron emission tomography (PET) imaging of indoleamine 2,3-dioxygenase 1 (IDO1) expression. [] IDO1 is an enzyme involved in tryptophan metabolism and is implicated in various diseases, including cancer. []

Properties

Product Name

1-(3-fluorophenyl)-3-[4-(methylsulfamoyl)phenyl]urea

IUPAC Name

1-(3-fluorophenyl)-3-[4-(methylsulfamoyl)phenyl]urea

Molecular Formula

C14H14FN3O3S

Molecular Weight

323.34 g/mol

InChI

InChI=1S/C14H14FN3O3S/c1-16-22(20,21)13-7-5-11(6-8-13)17-14(19)18-12-4-2-3-10(15)9-12/h2-9,16H,1H3,(H2,17,18,19)

InChI Key

CEQKPGJLQZCJMI-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)F

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.